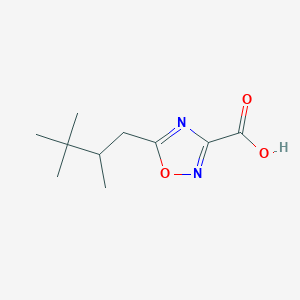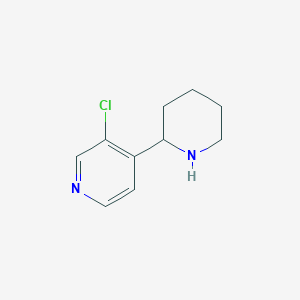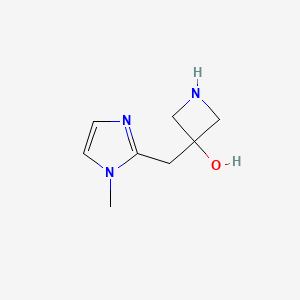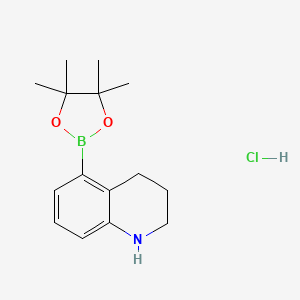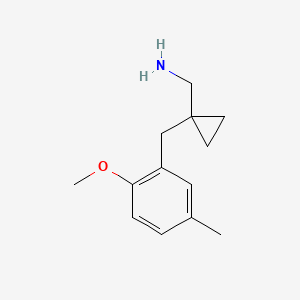![molecular formula C8H15NO B13610913 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is also known by its IUPAC name, 1-tetrahydro-2-furanylcyclopropanamine . This compound is characterized by the presence of a cyclopropane ring and an oxolane (tetrahydrofuran) ring, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanamine with oxolane derivatives under specific conditions. One common method involves the use of a cyclopropanation reaction, where a cyclopropane ring is formed by the addition of a carbene to an olefin. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The cyclopropane and oxolane rings may also contribute to the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxolan-3-yl)cyclopropan-1-amine: This compound has a similar structure but with the oxolane ring attached at a different position.
1-(Oxolan-2-yl)cyclopropan-1-amine: Another closely related compound with slight variations in the ring structure.
Uniqueness
1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of cyclopropane and oxolane rings makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(oxolan-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)6-7-2-1-5-10-7/h7H,1-6,9H2 |
Clé InChI |
JHRKPEVURRCSEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)


